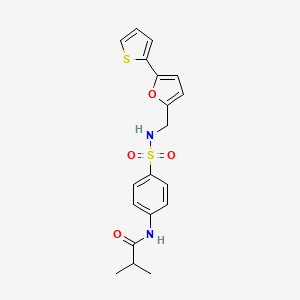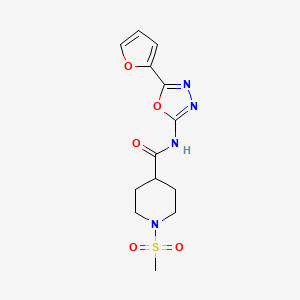![molecular formula C9H9BrF2N2O B2825861 5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine CAS No. 2202245-27-8](/img/structure/B2825861.png)
5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine is a chemical compound with the molecular formula C9H9BrF2N2O and a molecular weight of 279.085. It is a derivative of pyrimidine, a basic aromatic ring present in many important biomolecules .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring substituted with a bromo group at the 5th position and a (3,3-difluorocyclobutyl)methoxy group at the 2nd position .Applications De Recherche Scientifique
1. Antiviral Activity
- Context: Pyrimidines substituted with various groups, including bromo, show activity against retroviruses.
- Findings: A study found that certain 5-substituted 2,4-diaminopyrimidine derivatives significantly inhibited retrovirus replication in cell culture. However, the 5-bromo derivative showed pronounced antiretroviral activity without measurable toxicity (Hocková et al., 2003).
2. Synthesis of Biheterocycles
- Context: The compound has been used as a precursor in the synthesis of biheterocyclic structures.
- Findings: A study demonstrated the use of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as an efficient precursor for synthesizing a series of biheterocycles (Aquino et al., 2017).
3. Radiosensitization in Cancer Treatment
- Context: Halogenated pyrimidines, such as 5-bromouracil, have been used in cancer treatment as radiosensitizers.
- Findings: The study explored the use of 5-bromo-2-deoxyuridine (BUdR), a brominated pyrimidine, as a radiosensitizer, highlighting its incorporation into DNA and subsequent radiosensitizing effects (Stratford & Dennis, 1992).
4. Computational Analysis of Pyrimidines
- Context: Understanding the structural and electronic properties of pyrimidines can lead to better insights into their applications.
- Findings: A study conducted spectroscopic and computational analyses of 5-bromo-2-hydroxy pyrimidine, providing insights into its molecular structure and properties (Chandralekha et al., 2020).
5. DNA Synthesis Tracking
- Context: Halogenated pyrimidines are used in DNA synthesis tracking.
- Findings: Research highlighted the use of 5-bromo-2′-deoxyuridine (BrdU), a brominated pyrimidine, for tagging and imaging DNA within cells, which is crucial in various biomedical studies (Cavanagh et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2N2O/c10-7-3-13-8(14-4-7)15-5-6-1-9(11,12)2-6/h3-4,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWUPFVVZRDFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-chloropyridine](/img/structure/B2825778.png)



![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2825784.png)
![1-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylindoline-5-sulfonamide](/img/structure/B2825789.png)


![Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2825794.png)

![Methyl 2-[[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2825796.png)


